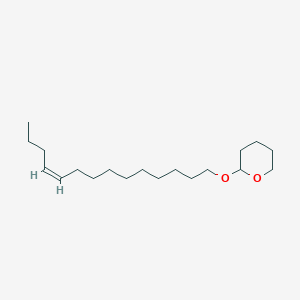
O-BOC-N-Pyruvyl Docetaxel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-BOC-N-Pyruvyl Docetaxel is a derivative of Docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. It is primarily used as a reference standard in analytical method development and validation for Docetaxel .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-BOC-N-Pyruvyl Docetaxel involves multiple steps, starting from Docetaxel. The key steps include the protection of hydroxyl groups, introduction of the pyruvyl group, and subsequent deprotection. The reaction conditions typically involve the use of organic solvents such as acetonitrile and reagents like tert-butyl dicarbonate for the protection steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced under Good Manufacturing Practices (GMP) to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: O-BOC-N-Pyruvyl Docetaxel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
O-BOC-N-Pyruvyl Docetaxel has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of O-BOC-N-Pyruvyl Docetaxel is similar to that of Docetaxel. It promotes the assembly of microtubules from tubulin dimers and inhibits their depolymerization, thereby stabilizing microtubules in the cell. This results in the inhibition of DNA, RNA, and protein synthesis, ultimately leading to cell death . The compound targets microtubules and disrupts the normal function of the cytoskeleton, which is essential for cell division .
Comparison with Similar Compounds
Docetaxel: The parent compound, used widely in cancer chemotherapy.
Paclitaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A newer taxane derivative with improved efficacy in certain cancer types.
Uniqueness: O-BOC-N-Pyruvyl Docetaxel is unique due to its specific chemical modifications, which make it a valuable reference standard for analytical purposes. Its distinct structure allows for the study of various chemical reactions and interactions that are not possible with the parent compound .
Properties
CAS No. |
1021489-55-3 |
|---|---|
Molecular Formula |
C₄₆H₅₅NO₁₆ |
Molecular Weight |
877.93 |
Synonyms |
(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-2-((tert-butoxycarbonyl)oxy)-3-(2-oxopropanamido)-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide](/img/structure/B1144597.png)
![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)
